Cas no 1932024-06-0 ((2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide)

(2R,3S)-2,4-Dimethylmorpholine-3-carbohydrazide is a chiral morpholine derivative featuring a carbohydrazide functional group. Its stereospecific (2R,3S) configuration ensures precise molecular interactions, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s rigid morpholine ring enhances stability, while the carbohydrazide moiety offers reactivity for hydrazone formation or chelation. Its methyl substituents at positions 2 and 4 contribute to steric control, improving selectivity in catalytic processes. This compound is particularly useful as a building block for bioactive molecules, including agrochemicals and medicinal agents, where stereochemical purity is critical. Its well-defined structure and functional versatility make it a reliable intermediate for research and industrial applications.
(2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide structure
1932024-06-0 structure
Product name:(2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide
CAS No:1932024-06-0
MF:C7H15N3O2
MW:173.212901353836
CID:5246524

(2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-Morpholinecarboxylic acid, 2,4-dimethyl-, hydrazide, (2R,3S)-
    • (2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide
    • Inchi: 1S/C7H15N3O2/c1-5-6(7(11)9-8)10(2)3-4-12-5/h5-6H,3-4,8H2,1-2H3,(H,9,11)/t5-,6+/m1/s1
    • InChI Key: SLDBWMIUYSRMGF-RITPCOANSA-N
    • SMILES: N1(C)CCO[C@H](C)[C@H]1C(NN)=O

(2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-258926-1g
(2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide
1932024-06-0
1g
$0.0 2023-09-14
Enamine
EN300-258926-1.0g
(2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide
1932024-06-0
1.0g
$0.0 2023-03-01

Additional information on (2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide

Compound CAS No. 1932024-06-0: (2R,3S)-2,4-Dimethylmorpholine-3-Carbohydrazide

The compound with CAS No. 1932024-06-0, commonly referred to as (2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide, is a specialized organic compound that has garnered attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for various applications.

Morpholine derivatives, such as this compound, are known for their versatility in chemical synthesis. The presence of the carbohydrazide group introduces additional reactivity and potential for functionalization. Recent studies have highlighted the role of such compounds in the development of novel drug delivery systems and as intermediates in the synthesis of bioactive molecules.

The stereochemistry of (2R,3S)-configuration plays a crucial role in determining the compound's physical and chemical properties. This specific stereochemistry enhances the molecule's stability and bioavailability, making it a promising candidate for pharmacological applications. Researchers have explored its potential as a chiral building block in asymmetric synthesis, leveraging its unique spatial arrangement to construct complex molecular architectures.

In terms of physical properties, (2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide exhibits a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reactions and purification techniques.

Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity. Quantum mechanical calculations have revealed that the carbohydrazide group acts as an electron-withdrawing moiety, influencing the molecule's reactivity in nucleophilic substitutions and other transformations.

Applications of (2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide span across multiple disciplines. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds with potential anticancer and anti-inflammatory properties. In material science, its unique properties make it a candidate for use in polymer chemistry and as a stabilizer in advanced materials.

The synthesis of this compound typically involves multi-step processes that include ring-closing reactions and stereochemical control. Researchers have optimized synthetic routes to achieve high yields and enantioselectivity, ensuring the production of pure enantiomers for downstream applications.

In conclusion, (2R,3S)-2,4-dimethylmorpholine-3-carbohydrazide stands out as a versatile and intriguing compound with diverse applications across chemistry and pharmacology. Its unique structure and stereochemistry continue to inspire innovative research directions, solidifying its position as a key molecule in contemporary chemical research.

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